molecular formula C16H16Si B096404 Diphenyldivinylsilane CAS No. 17937-68-7

Diphenyldivinylsilane

Cat. No.: B096404
CAS No.: 17937-68-7
M. Wt: 236.38 g/mol
InChI Key: JRMHUZLFQVKRNB-UHFFFAOYSA-N
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Description

Diphenyldivinylsilane is an organosilicon compound with the molecular formula C₁₆H₁₆Si It is characterized by the presence of two phenyl groups and two vinyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyldivinylsilane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with dichlorodivinylsilane. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Diphenyldivinylsilane undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form diphenylethylsilane derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Reagents such as halogens or nitrating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Diphenylethylsilane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Diphenyldivinylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in the development of novel biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a component in medical devices and implants due to its biocompatibility.

    Industry: this compound is used in the production of specialty polymers, coatings, and adhesives, where its unique properties enhance performance.

Mechanism of Action

The mechanism by which diphenyldivinylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl groups provide sites for addition reactions, while the phenyl groups offer stability and reactivity in aromatic substitution reactions. The silicon atom plays a crucial role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

  • Divinyldimethylsilane
  • Vinylphenyldimethylsilane
  • Diphenylsilane
  • Dimethylvinylsilane
  • Methylphenylvinylsilane
  • Phenyltrimethylsilane
  • Dimethyldiphenylsilane
  • Vinyltrimethylsilane

Comparison: Diphenyldivinylsilane is unique due to the presence of both phenyl and vinyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity in addition and substitution reactions, compared to other similar compounds. The presence of phenyl groups provides stability, while the vinyl groups offer sites for further functionalization, making it a versatile compound in various applications.

Properties

IUPAC Name

bis(ethenyl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMHUZLFQVKRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939208
Record name Diethenyl(diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17937-68-7
Record name NSC92626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethenyl(diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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